2-(2-Pyrrolidin-1-YL-ethoxy)-pyridine-5-boronic acid
CAS No.:
Cat. No.: VC13758304
Molecular Formula: C11H17BN2O3
Molecular Weight: 236.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17BN2O3 |
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Molecular Weight | 236.08 g/mol |
IUPAC Name | [6-(2-pyrrolidin-1-ylethoxy)pyridin-3-yl]boronic acid |
Standard InChI | InChI=1S/C11H17BN2O3/c15-12(16)10-3-4-11(13-9-10)17-8-7-14-5-1-2-6-14/h3-4,9,15-16H,1-2,5-8H2 |
Standard InChI Key | JQJSKMQAWLVYNK-UHFFFAOYSA-N |
SMILES | B(C1=CN=C(C=C1)OCCN2CCCC2)(O)O |
Canonical SMILES | B(C1=CN=C(C=C1)OCCN2CCCC2)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a pyridine ring functionalized with two distinct substituents:
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A boronic acid group (-B(OH)₂) at the 5-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.
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A 2-(pyrrolidin-1-yl)ethoxy group at the 2-position, introducing steric bulk and nitrogen-based electron-donating effects.
The molecular formula is C₁₁H₁₇BN₂O₃, with a molecular weight of 236.08 g/mol . The pyrrolidine ring (a five-membered saturated amine) enhances solubility in polar aprotic solvents, while the boronic acid moiety facilitates covalent interactions with diols and transition-metal catalysts.
Physicochemical Characteristics
Key properties include:
Property | Value | Source |
---|---|---|
CAS Number | 2408430-38-4 | |
Purity | ≥97% | |
Molecular Weight | 236.08 g/mol | |
Solubility | Likely soluble in DMSO, THF | |
Stability | Moisture-sensitive; store at 2–8°C |
The boronic acid group’s propensity to form reversible covalent bonds with diols underscores its reactivity, necessitating anhydrous handling .
Synthetic Methodologies
Halogen-Metal Exchange and Borylation
A prevalent strategy for synthesizing pyridinylboronic acids involves halogen-metal exchange followed by borylation. For example:
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Lithiation: A bromopyridine precursor undergoes halogen-lithium exchange at low temperatures (-78°C) using n-BuLi.
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Borylation: The lithiated intermediate reacts with triisopropyl borate (B(OiPr)₃), followed by acidic hydrolysis to yield the boronic acid .
This method, detailed in a 2013 review by Liu et al., highlights regioselective functionalization at the pyridine’s 5-position, avoiding competing reactions at the 2- or 4-positions .
Directed Ortho-Metalation (DoM)
Directed ortho-metalation leverages directing groups (e.g., methoxy or amino substituents) to position metalation at specific sites. For 2-substituted pyridines, the ethoxy-pyrrolidine group in this compound could act as a directing group, enabling selective borylation at the 5-position .
Palladium-Catalyzed Cross-Coupling
Modern approaches employ palladium-catalyzed borylation of halopyridines using diboron reagents like bis(pinacolato)diboron (B₂pin₂). For instance:
The pinacol ester intermediate is subsequently hydrolyzed to the boronic acid .
Applications in Pharmaceutical Chemistry
Suzuki-Miyaura Coupling
As a boronic acid, this compound participates in Suzuki-Miyaura reactions to form biaryl structures, a cornerstone of drug synthesis. For example, coupling with aryl halides yields bipyridines used in kinase inhibitors or receptor antagonists .
Prodrug Development
The pyrrolidine-ethoxy group enhances membrane permeability, making the compound a candidate for prodrug formulations. Boronic acids are also explored as protease inhibitors, leveraging their reversible binding to catalytic serine residues .
Case Study: Analogous Compounds
The pinacol ester derivative 2-(pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester (CAS 1015242-07-5) demonstrates analogous reactivity, underscoring the broader utility of pyrrolidine-boronic acid hybrids in medicinal chemistry .
Industrial Manufacturing and Quality Control
Production Specifications
MolCore BioPharmatech synthesizes the compound under ISO-certified conditions, guaranteeing ≥97% purity. Critical parameters include:
Future Directions and Research Gaps
Expanding Synthetic Routes
Iridium-catalyzed C–H borylation offers a promising alternative to traditional methods, enabling direct functionalization of pyridines without pre-halogenation .
Targeted Drug Delivery
Functionalizing the pyrrolidine moiety with targeting ligands (e.g., folate or peptides) could enhance tumor-specific delivery in oncology applications.
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